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Compound of Interest

Compound Name: Famoxadone

Cat. No.: B114321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and

characterization of famoxadone-resistant fungal strains for research purposes. Famoxadone
is a quinone outside inhibitor (QoI) fungicide that targets the cytochrome bc1 complex

(Complex III) in the mitochondrial respiratory chain, ultimately inhibiting ATP production.[1][2][3]

Understanding the mechanisms of resistance to this fungicide is crucial for developing new and

effective antifungal agents.

Introduction to Famoxadone and Fungal Resistance
Famoxadone is a potent fungicide used to control a broad spectrum of plant pathogenic fungi.

[1] Its mode of action is the inhibition of mitochondrial respiration at Complex III, a vital enzyme

in the electron transport chain.[1][2] Resistance to QoI fungicides, including famoxadone,

commonly arises from specific point mutations in the cytochrome b gene (cytb), which encodes

a key subunit of Complex III. The most frequently observed mutations are the substitution of

glycine with alanine at codon 143 (G143A) and the substitution of phenylalanine with leucine at

codon 129 (F129L).[4] These mutations reduce the binding affinity of famoxadone to its target

site, thereby conferring resistance.

Quantitative Data on Famoxadone Resistance
The following tables summarize key quantitative data related to famoxadone resistance in

various fungal species.
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Table 1: In Vitro Sensitivity of Fungal Strains to Famoxadone (EC50 values in µg/mL)

Fungal
Species

Strain Type
Mutation in
cytb

Mean EC50
(µg/mL)

Reference(s)

Plasmopara

viticola
Sensitive Wild-Type 0.922 ± 0.209 [1]

Botrytis cinerea Sensitive Wild-Type < 0.3 [1][2]

Botrytis cinerea Resistant G143A > 100 [1][2]

Botrytis cinerea
Resistant (isolate

NC7)
G143A 2.908 [1][2]

Alternaria solani Sensitive Wild-Type ~0.03 - 0.08 [5][6]

Alternaria solani Resistant F129L ~0.09 - 0.2 [5][6]

Table 2: Fitness Cost Assessment of Famoxadone-Resistant Fungal Strains

Fungal
Species

Mutation in
cytb

Fitness
Parameter

Observation Reference(s)

Phakopsora

pachyrhizi
F129L

Competitive

Ability

Competed

equally well with

wild-type isolate.

[7]

Botrytis cinerea G143A
Multiple fitness

components

Did not show any

fitness cost.
[8]

Alternaria solani F129L
In vitro spore

germination

Decrease in

germination

compared to

wild-type.

[9]

Alternaria solani F129L
Disease severity

(in greenhouse)

Higher disease

severity than

wild-type

isolates.

[9]
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Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

development and characterization of famoxadone-resistant fungal strains.

Protocol for Generating Famoxadone-Resistant Fungal
Strains by UV Mutagenesis
Objective: To induce random mutations in a fungal population to select for famoxadone-

resistant individuals.

Materials:

Wild-type fungal culture (e.g., Neurospora crassa, Botrytis cinerea)

Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

Famoxadone stock solution (in a suitable solvent like DMSO)

Sterile distilled water

Sterile Petri dishes

UV crosslinker or UV lamp (254 nm)

Spectrophotometer or hemocytometer

Sterile spreaders

Procedure:

Spore Suspension Preparation:

Grow the wild-type fungal strain on agar plates until sufficient sporulation is observed.

Harvest spores by flooding the plate with a small volume of sterile distilled water and

gently scraping the surface with a sterile loop or spreader.
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Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial

fragments.

Determine the spore concentration using a spectrophotometer or a hemocytometer and

adjust to a final concentration of 1 x 10^6 spores/mL in sterile distilled water.

UV Mutagenesis:

Pipette 100 µL of the spore suspension onto the surface of several PDA plates.

Spread the suspension evenly using a sterile spreader.

Place the open plates in a UV crosslinker or under a UV lamp.

Expose the plates to a predetermined dose of UV radiation. The optimal dose needs to be

determined empirically to achieve a kill rate of 90-99%, which typically maximizes the

mutation frequency. Start with a range of exposure times or energy levels.

Selection of Resistant Mutants:

Immediately after UV exposure, wrap the plates in aluminum foil to prevent

photoreactivation and incubate at the optimal growth temperature for the fungus for 2-4

hours to allow for DNA repair and mutation fixation.

Prepare PDA plates amended with a discriminatory concentration of famoxadone. This

concentration should be sufficient to completely inhibit the growth of the wild-type strain

and can be determined from preliminary sensitivity assays (see Protocol 3.2).

Replica-plate the colonies from the UV-mutagenized plates onto the famoxadone-

amended PDA plates.

Incubate the plates at the optimal growth temperature until colonies appear on the

selective medium.

Isolation and Purification of Resistant Strains:

Pick individual colonies that grow on the famoxadone-amended plates and transfer them

to fresh famoxadone-amended PDA plates to confirm their resistance.
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Perform single-spore isolation to ensure the genetic purity of the resistant strains.

Store the purified resistant strains for further characterization.

Protocol for Determining EC50 Values for Famoxadone
Objective: To quantify the level of resistance by determining the effective concentration of

famoxadone that inhibits 50% of fungal growth.

Materials:

Fungal isolates (wild-type and putative resistant strains)

Appropriate liquid or solid fungal growth medium (e.g., Potato Dextrose Broth - PDB or PDA)

Famoxadone stock solution

Sterile 96-well microtiter plates or Petri dishes

Spectrophotometer (for liquid culture) or ruler (for solid culture)

Spore suspension of the fungal isolates

Procedure (Microtiter Plate Method for Mycelial Growth):

Prepare Famoxadone Dilutions:

Prepare a serial dilution of famoxadone in the liquid growth medium in a 96-well plate. A

typical concentration range could be 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL. Include a

control well with no famoxadone.

Inoculation:

Prepare a spore suspension of the fungal isolate to be tested at a concentration of 1 x

10^4 spores/mL.

Add an equal volume of the spore suspension to each well of the 96-well plate containing

the famoxadone dilutions.
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Incubation:

Incubate the plate at the optimal growth temperature for the fungus for 2-5 days, or until

sufficient growth is observed in the control wells.

Data Collection and Analysis:

Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a

microplate reader to quantify mycelial growth.

Calculate the percentage of growth inhibition for each famoxadone concentration relative

to the control.

Plot the percentage of inhibition against the log of the famoxadone concentration.

Use a suitable statistical software to perform a probit or logistic regression analysis to

determine the EC50 value.

Procedure (Agar Dilution Method):

Prepare Amended Agar Plates:

Prepare PDA medium and cool it to 50-55°C.

Add the appropriate volume of famoxadone stock solution to achieve the desired final

concentrations in the agar (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

Pour the amended agar into Petri dishes.

Inoculation:

Place a small agar plug (e.g., 5 mm diameter) from the edge of an actively growing fungal

culture onto the center of each amended plate.

Incubation:

Incubate the plates at the optimal growth temperature.
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Data Collection and Analysis:

Measure the diameter of the fungal colony in two perpendicular directions at regular

intervals until the colony on the control plate reaches near the edge of the plate.

Calculate the average colony diameter and the percentage of growth inhibition for each

concentration.

Determine the EC50 value as described in the microtiter plate method.

Protocol for Assessing Fitness Costs
Objective: To evaluate if the acquisition of famoxadone resistance is associated with a fitness

penalty in the absence of the fungicide.

Materials:

Wild-type and famoxadone-resistant fungal strains

Fungicide-free growth medium (PDA)

Sterile Petri dishes

Microscope and hemocytometer

Procedure for Mycelial Growth Rate:

Inoculation:

Place a 5 mm agar plug from the edge of an actively growing culture of both the wild-type

and a resistant strain onto the center of separate PDA plates.

Incubation and Measurement:

Incubate the plates at the optimal growth temperature.

Measure the colony diameter daily for a set period (e.g., 7 days).

Data Analysis:
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Calculate the average radial growth rate (mm/day) for each strain.

Compare the growth rates of the resistant and wild-type strains using appropriate

statistical tests (e.g., t-test). A significantly lower growth rate in the resistant strain

suggests a fitness cost.

Procedure for Sporulation:

Culture Preparation:

Grow the wild-type and resistant strains on PDA plates until they are fully grown.

Spore Quantification:

Flood each plate with a known volume of sterile water (e.g., 10 mL).

Gently scrape the surface to dislodge the spores.

Collect the spore suspension and determine the spore concentration using a

hemocytometer.

Data Analysis:

Calculate the number of spores produced per unit area of the colony.

Compare the sporulation capacity of the resistant and wild-type strains using statistical

tests. A significantly lower spore production in the resistant strain indicates a fitness cost.

Molecular Assay for Detecting cytb Mutations (Allele-
Specific PCR)
Objective: To rapidly screen for the presence of the G143A and F129L mutations in the

cytochrome b gene.

Materials:

Fungal genomic DNA from wild-type and resistant strains
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PCR primers (see Table 3)

Taq DNA polymerase and dNTPs

PCR thermocycler

Agarose gel electrophoresis equipment

Table 3: Example Primers for Allele-Specific PCR

Primer Name Sequence (5' to 3') Target

Cytb-F
(Forward primer flanking the

mutation region)
cytb gene

Cytb-R
(Reverse primer flanking the

mutation region)
cytb gene

G143-WT-R
(Allele-specific reverse primer

for wild-type G143)
Wild-type cytb

G143A-MUT-R
(Allele-specific reverse primer

for mutant A143)
G143A mutant cytb

F129-WT-R
(Allele-specific reverse primer

for wild-type F129)
Wild-type cytb

F129L-MUT-R
(Allele-specific reverse primer

for mutant L129)
F129L mutant cytb

Note: Primer sequences need to be designed based on the specific cytochrome b gene

sequence of the fungus under investigation. The 3' end of the allele-specific primers should

correspond to the mutation site.

Procedure:

DNA Extraction:

Extract genomic DNA from the fungal mycelium using a suitable protocol or commercial

kit.
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PCR Amplification:

Set up separate PCR reactions for each allele to be tested. For example, to detect the

G143A mutation, set up two reactions for each DNA sample: one with the Cytb-F and

G143-WT-R primers, and another with the Cytb-F and G143A-MUT-R primers.

A typical PCR program would be: initial denaturation at 95°C for 5 min; 30-35 cycles of

95°C for 30s, 55-60°C (annealing temperature to be optimized) for 30s, and 72°C for 1

min; and a final extension at 72°C for 10 min.

Gel Electrophoresis:

Run the PCR products on an agarose gel.

The presence of a PCR product in the reaction with the wild-type specific primer indicates

the presence of the wild-type allele.

The presence of a PCR product in the reaction with the mutant-specific primer indicates

the presence of the resistance allele.

Biochemical Assay for Mitochondrial Complex III Activity
Objective: To measure the enzymatic activity of Complex III and assess the inhibitory effect of

famoxadone.

Materials:

Mitochondria isolated from wild-type and resistant fungal strains

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Reduced Coenzyme Q (e.g., Decylubiquinol)

Cytochrome c (from horse heart)

Famoxadone

Spectrophotometer capable of measuring absorbance at 550 nm
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Procedure:

Mitochondria Isolation:

Isolate mitochondria from fungal protoplasts or mycelium using differential centrifugation or

a commercial kit.

Assay Preparation:

In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.

Enzyme Reaction:

Add the isolated mitochondria to the cuvette to initiate the reaction.

Start the reaction by adding the substrate, reduced Coenzyme Q.

Measurement of Activity:

Immediately monitor the reduction of cytochrome c by measuring the increase in

absorbance at 550 nm over time.

The rate of absorbance change is proportional to the Complex III activity.

Inhibition Assay:

To determine the effect of famoxadone, pre-incubate the mitochondria with different

concentrations of famoxadone for a few minutes before adding the substrate.

Measure the Complex III activity as described above and compare the activity in the

presence and absence of the inhibitor.

Calculate the IC50 value of famoxadone for both wild-type and resistant mitochondria.
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Caption: Famoxadone's mode of action in the mitochondrial electron transport chain.
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Caption: Experimental workflow for developing and characterizing resistant strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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